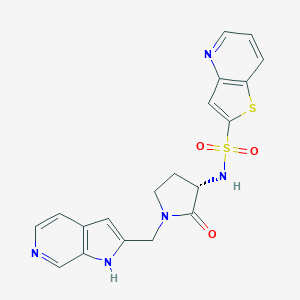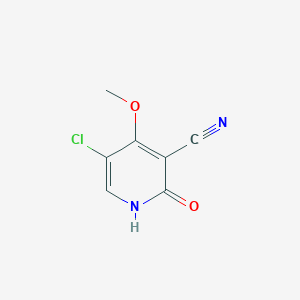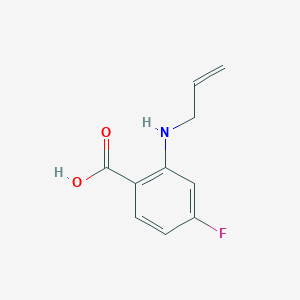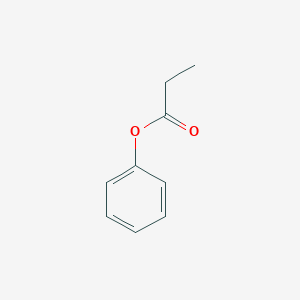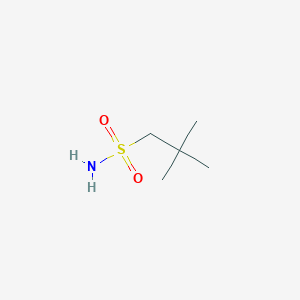
2,2-Dimethylpropane-1-sulfonamide
Vue d'ensemble
Description
2,2-Dimethylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C5H13NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a 2,2-dimethylpropane backbone. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Mécanisme D'action
Target of Action
2,2-Dimethylpropane-1-sulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides are the enzymes anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of their target enzymes . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid , a vital component for bacterial growth . Folic acid is necessary for the production of nucleic acids and proteins. Therefore, its deficiency can lead to the inhibition of bacterial growth and replication .
Pharmacokinetics
It’s worth noting that sulfonamides are generally known for their high resistance to biodegradation , which could potentially lead to long residence times in both water and soil matrices .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial growth and replication due to the inhibition of folic acid synthesis . This can lead to the effective treatment of various bacterial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the widespread contamination of the environment with sulfonamides has led to the potential spread of antimicrobial resistance . Moreover, strong correlations have been found between the abundance of sulfonamide resistance genes (SRGs) and environmental factors, suggesting that appropriate environmental conditions favor the spread of SRGs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with ammonia or primary amines in the presence of a base. This method typically requires mild reaction conditions and yields high purity products .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using sulfonyl chlorides and amines. The process is optimized for high yield and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride are used, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
2,2-Dimethylpropane-1-sulfonamide has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Other sulfonamide derivatives, such as sulfamethazine and sulfadiazine, share similar structural features and biological activities.
Sulfonimidates: These compounds have a similar sulfur (VI) center and are used in various chemical applications.
Uniqueness
2,2-Dimethylpropane-1-sulfonamide is unique due to its specific structural configuration, which provides distinct chemical and biological properties.
Propriétés
IUPAC Name |
2,2-dimethylpropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXWDAAONGOPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206066-14-0 | |
| Record name | 2,2-dimethylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
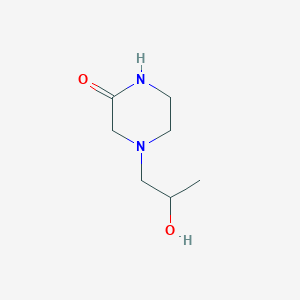
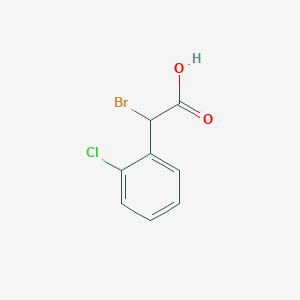
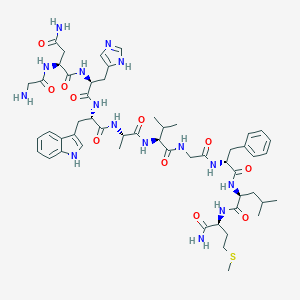
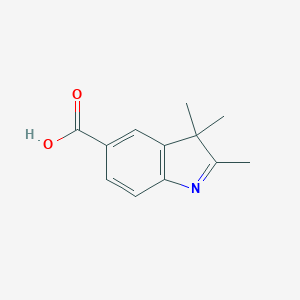
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
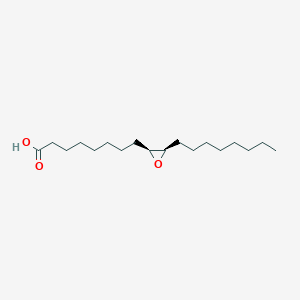
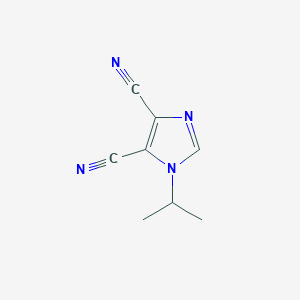

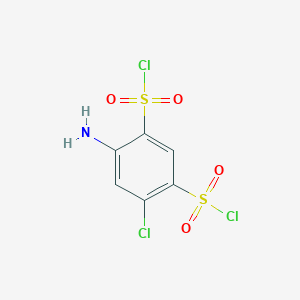
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
